molecular formula C6H7BrN2O2 B2424762 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid CAS No. 1354706-87-8

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2424762
CAS RN: 1354706-87-8
M. Wt: 219.038
InChI Key: YEVUGABBJCMULV-UHFFFAOYSA-N
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Description

2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the CAS Number: 1354706-87-8 . It has a molecular weight of 219.04 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H7BrN2O2/c1-4(6(10)11)9-3-2-5(7)8-9/h2-4H,1H3,(H,10,11) . This indicates that the compound contains six carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 219.04 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(3-Bromo-1H-pyrazol-1-yl)propanoic acid and its derivatives are primarily used in chemical synthesis and structural analysis. Kumarasinghe et al. (2009) explored the synthesis of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid, emphasizing the necessity of single-crystal X-ray analysis for unambiguous structure determination due to the complexity of spectroscopic techniques in identifying regioisomers. This research underscores the compound's role in facilitating the understanding of molecular structures and interactions, particularly in the context of complex hydrogen bonding and molecular conformations (Kumarasinghe, Hruby, & Nichol, 2009).

Photophysical and Computational Study

In the realm of photonic and electronic devices, Kumbar et al. (2018) synthesized a series of novel coumarin pyrazoline moieties combined with tetrazoles, exploring their thermal stabilities, electrochemical properties, and spectroscopic properties. The study aimed to understand the ground and excited state electronic properties using density functional theory (DFT), revealing insights into the role of halogen substitution on these states and their effects on solvatochromism. This research illustrates the compound's potential applications in enhancing the performance and understanding of photonic and electronic devices (Kumbar et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-bromopyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-3-2-5(7)8-9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVUGABBJCMULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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